Cas no 923283-86-7 (methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate)
methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-5-carboxylic acid, 1-(1-methylethyl)-4-nitro-, methyl ester
- methyl 4-nitro-2-propan-2-ylpyrazole-3-carboxylate
- methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate
- Methyl 4-nitro-1-(propan-2-yl)-1H-pyrazole-5-carboxylate
- SCHEMBL12725289
- 923283-86-7
- DTXSID40734993
- AKOS015921248
- MFCD24540443
- BS-43262
- CS-0183527
- P18174
- METHYL2-ISOPROPYL-4-NITRO-PYRAZOLE-3-CARBOXYLATE
- SY321371
- PB43848
- Methyl 1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylate
- STL584642
- DB-114609
- 2-Isopropyl-4-nitro-2H-pyrazole-3-carboxylic acid methyl ester
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- MDL: MFCD24540443
- Inchi: 1S/C8H11N3O4/c1-5(2)10-7(8(12)15-3)6(4-9-10)11(13)14/h4-5H,1-3H3
- InChI Key: ZETGPKPUVRMDBP-UHFFFAOYSA-N
- SMILES: O(C)C(C1=C(C=NN1C(C)C)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 213.07495584g/mol
- Monoisotopic Mass: 213.07495584g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 89.9Ų
methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB545643-1 g |
Methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate; . |
923283-86-7 | 1g |
€578.60 | 2022-07-28 | ||
| eNovation Chemicals LLC | Y1224582-5g |
methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate |
923283-86-7 | 95% | 5g |
$1095 | 2024-06-03 | |
| eNovation Chemicals LLC | D630264-1G |
methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate |
923283-86-7 | 97% | 1g |
$420 | 2024-07-21 | |
| eNovation Chemicals LLC | D630264-5G |
methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate |
923283-86-7 | 97% | 5g |
$1260 | 2024-07-21 | |
| eNovation Chemicals LLC | D630264-10G |
methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate |
923283-86-7 | 97% | 10g |
$2105 | 2024-07-21 | |
| eNovation Chemicals LLC | D630264-25G |
methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate |
923283-86-7 | 97% | 25g |
$4210 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96949-1G |
methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate |
923283-86-7 | 97% | 1g |
¥ 2,237.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96949-5G |
methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate |
923283-86-7 | 97% | 5g |
¥ 6,718.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96949-10G |
methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate |
923283-86-7 | 97% | 10g |
¥ 11,200.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96949-25G |
methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate |
923283-86-7 | 97% | 25g |
¥ 22,393.00 | 2023-04-12 |
methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate Suppliers
methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate
Professional Introduction to Methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate (CAS No. 923283-86-7)
Methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate (CAS No. 923283-86-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique molecular structure, exhibits a range of potential applications that make it a subject of intense study and development. The presence of both nitro and carboxylate functional groups in its molecular framework imparts distinct chemical properties, making it a versatile intermediate in synthetic chemistry.
The compound's structure, featuring a pyrazole core substituted with an isopropyl group at the 2-position and a nitro group at the 4-position, along with a carboxylate moiety at the 3-position, contributes to its reactivity and utility in various chemical transformations. These structural features enable the compound to participate in multiple synthetic pathways, including condensation reactions, nucleophilic substitutions, and reduction processes, which are fundamental in the synthesis of more complex molecules.
In recent years, the pharmaceutical industry has shown particular interest in pyrazole derivatives due to their broad spectrum of biological activities. Methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate is no exception, as it has been investigated for its potential role in drug discovery and development. Specifically, researchers have explored its derivatives as candidates for antimicrobial, anti-inflammatory, and anticancer agents. The nitro group, in particular, is known for its ability to enhance the bioavailability and metabolic stability of drug molecules, making it a valuable feature in medicinal chemistry.
One of the most compelling aspects of Methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate is its utility as a building block in the synthesis of more complex pharmacophores. The carboxylate group provides a site for further functionalization through esterification or amidation reactions, while the nitro group can be reduced to an amine or further modified through diazotization reactions. These transformations allow chemists to tailor the compound's properties for specific applications, such as the development of novel therapeutic agents or agrochemicals.
The agrochemical sector has also recognized the potential of this compound as a precursor in the synthesis of pesticides and herbicides. Pyrazole derivatives are known for their efficacy in controlling pests and weeds while maintaining environmental safety. Methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate, with its unique structural features, could serve as an effective intermediate in creating next-generation agrochemicals that offer improved performance and reduced environmental impact.
Recent advancements in synthetic methodologies have further enhanced the appeal of Methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate. Techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production processes for this compound. These innovations have not only reduced production costs but also improved the quality and purity of the final product, making it more accessible for industrial applications.
The compound's role in material science is another area of growing interest. Pyrazole derivatives are known for their ability to form coordination complexes with metal ions, which can be utilized in various applications ranging from catalysis to sensor development. Methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate, with its versatile functional groups, could serve as an effective ligand in these applications.
In conclusion, Methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate (CAS No. 923283-86-7) is a multifaceted compound with significant potential across multiple industries. Its unique structural features make it a valuable intermediate in pharmaceuticals, agrochemicals, and material science. As research continues to uncover new applications and synthetic pathways for this compound, its importance is likely to grow even further.
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